2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid
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Overview
Description
2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . This compound is primarily used in proteomics research and is known for its role in various synthetic and biochemical applications .
Preparation Methods
The synthesis of 2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid involves several steps. One common method includes the protection of amines using the tert-butyloxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions typically involve heating the mixture in tetrahydrofuran (THF) at 40°C or using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Chemical Reactions Analysis
2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid for deprotection of the Boc group . The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used in proteomics research to study protein structures and functions . Additionally, it has potential therapeutic applications in medicinal chemistry due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid involves the cleavage of the Boc group, which facilitates its interaction with molecular targets. The resonance stabilization puts a partial positive charge on the oxygen bonded to the tert-butyl group, facilitating its cleavage . The resulting carbocation can be stabilized by undergoing an elimination by the trifluoroacetate ion .
Comparison with Similar Compounds
Similar compounds to 2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid include other Boc-protected amines and derivatives of indole-3-acetic acid . These compounds share similar protective groups and functional properties but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific structure and its applications in proteomics research .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]diazinan-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-12(13)8-9(14)15/h4-8H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWWHQRZCJRLSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCN1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640000 |
Source
|
Record name | [2-(tert-Butoxycarbonyl)tetrahydropyridazin-1(2H)-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-19-6 |
Source
|
Record name | [2-(tert-Butoxycarbonyl)tetrahydropyridazin-1(2H)-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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